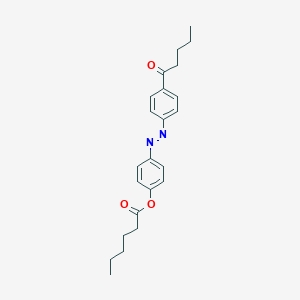
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene, also known as PHAB, is a synthetic photoswitchable molecule that has gained attention in the field of biological research due to its ability to control biological processes with light. PHAB has a unique structure that allows it to undergo isomerization upon exposure to light, which can lead to changes in biological activity.
Mechanism Of Action
The mechanism of action of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization can lead to changes in the conformation and activity of the molecule, which can then affect biological processes.
Biochemical And Physiological Effects
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used to control the activity of ion channels, which can lead to changes in neuronal excitability. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has also been used to control gene expression, which can lead to changes in cell behavior and function.
Advantages And Limitations For Lab Experiments
One advantage of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its ability to control biological processes with light, which allows for precise temporal and spatial control. This can be especially useful in studying complex biological systems. However, one limitation of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many future directions for the use of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in scientific research. One potential application is in the study of synaptic plasticity, which is the ability of neurons to change their activity in response to stimuli. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used to control the activity of ion channels involved in synaptic plasticity, allowing for a better understanding of this process. Additionally, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used in the development of optogenetic tools for studying biological systems. Overall, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has the potential to be a valuable tool in the field of biological research.
Synthesis Methods
The synthesis of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the reaction of 4-nitrobenzene-azo-resorcinol with pentanoyl chloride and hexanoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in high yield.
Scientific Research Applications
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used in a variety of scientific research applications, including the study of ion channels, protein-protein interactions, and gene expression. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to be effective in controlling the activity of these biological processes with light, allowing for precise temporal and spatial control.
properties
CAS RN |
120102-99-0 |
|---|---|
Product Name |
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene |
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChI Key |
NDZAITBGXOSPTF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
synonyms |
[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)

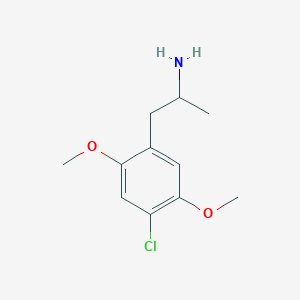
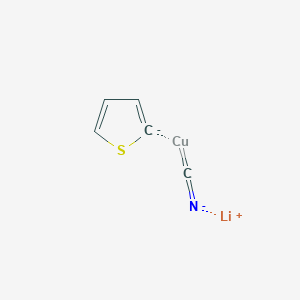

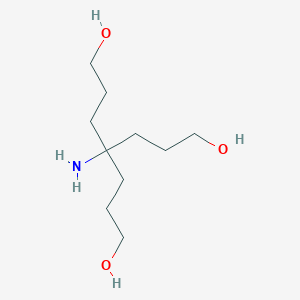

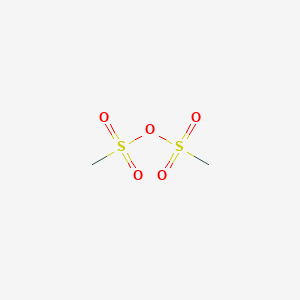
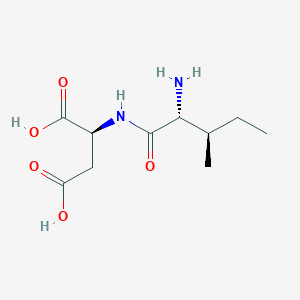
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)


